molecular formula C7H12N2O2 B15315573 8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one

8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B15315573
M. Wt: 156.18 g/mol
InChI Key: LVUXKXWBBFRKMA-UHFFFAOYSA-N
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Description

8-Oxa-3,10-diazabicyclo[431]decan-4-one is a bicyclic compound that contains oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride: A similar compound with a hydrochloride group, which may have different solubility and reactivity properties.

    10-(Phenylmethyl)-8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one: A derivative with a phenylmethyl group, which may exhibit different chemical and biological properties.

Uniqueness

8-Oxa-3,10-diazabicyclo[431]decan-4-one is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms

Properties

IUPAC Name

8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-1-5-3-11-4-6(9-5)2-8-7/h5-6,9H,1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXKXWBBFRKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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